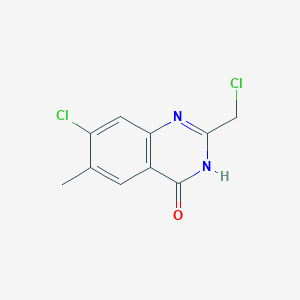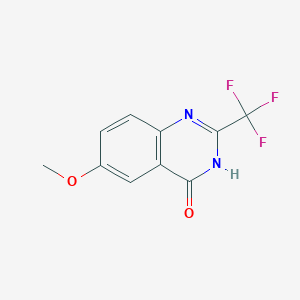![molecular formula C7H7N3O B1436616 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 89792-11-0](/img/structure/B1436616.png)
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
概要
説明
“2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are known for their intriguing structures and exceptional biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis
The different halogen atoms on the 2-substituents of the inhibitors caused differences in the positions of the 2-benzene rings and affected the interactions of the hinge region .科学的研究の応用
1. FLT3 and CDK Inhibition for Antiproliferative Activities The compound has been utilized in the design and synthesis of derivatives that exhibit significant inhibition of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases), which are important targets in cancer therapy due to their roles in cell proliferation. These derivatives have shown promising antiproliferative activities, making them potential candidates for cancer treatment .
Intermediate for Janus Kinase Inhibitors
It serves as a crucial intermediate in the preparation of Janus kinase inhibitors like INCB018424, which are used to treat conditions such as myelofibrosis and rheumatoid arthritis. It is also used as an intermediate for Baricitinib, a medication used for treating rheumatoid arthritis .
HPK1 Inhibition
The compound forms the basis for a series of HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors. HPK1 is a kinase involved in T-cell signaling, and its inhibition can enhance immune responses against tumors. One such derivative showed potent inhibitory activity with favorable selectivity within a panel of kinases .
JAK1 Selective Inhibition
Based on this compound’s core scaffold, researchers have identified derivatives that act as selective inhibitors for JAK1 (Janus Kinase 1), which plays a role in cytokine signaling and is implicated in various inflammatory and autoimmune diseases .
Novel Derivatives for Therapeutic Applications
The compound has been used to create novel derivatives that could serve as potential therapeutic agents. These derivatives have been patented, indicating their significance in medicinal chemistry and potential applications in treating various diseases .
作用機序
Target of Action
The primary target of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune function and inflammation .
Mode of Action
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This results in the suppression of the JAK-STAT signaling pathway, thereby modulating immune responses and inflammation .
Biochemical Pathways
The inhibition of JAK1 by 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one impacts the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Pharmacokinetics
The pharmacokinetic properties of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one were optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .
Result of Action
The inhibition of JAK1 by 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one leads to the modulation of immune responses and inflammation . This can have potential therapeutic effects in conditions where these processes are dysregulated .
Action Environment
The action of 2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Therefore, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6-5(2-3-8-6)7(11)10-4/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQHMCXUYLASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408230 | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
89792-11-0 | |
| Record name | 3,7-Dihydro-2-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89792-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)

![2-[(isopropylamino)methyl]quinazolin-4(3H)-one](/img/structure/B1436538.png)
![7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436539.png)
![Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate](/img/structure/B1436540.png)


![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)



